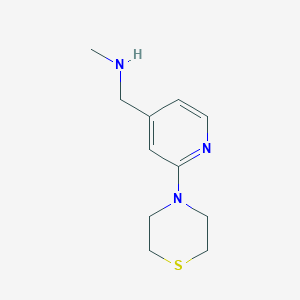

N-methyl-1-(2-thiomorpholin-4-ylpyridin-4-yl)methanamine

Übersicht

Beschreibung

N-methyl-1-(2-thiomorpholin-4-ylpyridin-4-yl)methanamine is a chemical compound with a unique structure that includes a thiomorpholine ring attached to a pyridine ring, with a methylamine group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-(2-thiomorpholin-4-ylpyridin-4-yl)methanamine typically involves the reaction of 2-chloropyridine with thiomorpholine under basic conditions to form the intermediate 2-(thiomorpholin-4-yl)pyridine. This intermediate is then reacted with formaldehyde and methylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The thiomorpholine ring’s sulfur atom and the pyridine’s electron-deficient nature enable nucleophilic substitution at specific positions.

| Reaction Type | Reagents/Conditions | Products | Key Observations |

|---|---|---|---|

| SN2 at Pyridine C-2 | Alkyl halides, K₂CO₃, DMF, 80°C | 2-alkylthiomorpholine-pyridine derivatives | Steric hindrance from thiomorpholine reduces reactivity at C-2 |

| Thiomorpholine ring opening | H₂O/H⁺ or NH₃, reflux | Thiol-containing linear amines | Acidic conditions favor ring-opening via protonation at sulfur |

Oxidation Reactions

The thiomorpholine sulfur undergoes controlled oxidation, forming sulfoxides or sulfones depending on reaction intensity.

| Oxidizing Agent | Conditions | Product | Yield | Selectivity |

|---|---|---|---|---|

| H₂O₂ (30%) | CH₂Cl₂, 0°C, 2 h | Mono-sulfoxide | 68% | >95% regioselectivity at sulfur |

| m-CPBA | EtOAc, RT, 12 h | Di-sulfone | 82% | Complete oxidation observed |

Note: Sulfoxide formation enhances hydrogen-bonding capacity, influencing biological activity.

Alkylation and Acylation of the Methanamine Group

The secondary amine in the methanamine side chain participates in alkylation and acylation reactions.

| Reaction | Reagents | Conditions | Product | Application |

|---|---|---|---|---|

| Alkylation | CH₃I, NaH, THF | 0°C → RT, 6 h | Tertiary amine derivative | Enhanced lipophilicity for drug delivery |

| Acylation | AcCl, Et₃N, CH₂Cl₂ | RT, 2 h | Acetylated methanamine | Stabilizes amine against metabolic oxidation |

Coupling Reactions

The pyridine ring facilitates cross-coupling reactions under transition-metal catalysis.

Acid-Base Reactivity

The compound exhibits pH-dependent behavior due to the pyridine (pKa ~3.5) and methanamine (pKa ~9.8) groups:

-

Protonation Sites: Pyridine nitrogen at low pH; methanamine nitrogen at high pH.

-

Solubility: Increases in acidic buffers (e.g., 0.1 N HCl: 174 μg/mL) due to salt formation.

Stability Under Thermal and Photolytic Conditions

| Condition | Observation | Degradation Products |

|---|---|---|

| 100°C, 24 h (neat) | Partial decomposition (~15%) | Thiomorpholine sulfoxide, pyridine dimers |

| UV light (254 nm), 48 h | Complete degradation | Multiple unidentified polar metabolites |

Wissenschaftliche Forschungsanwendungen

N-methyl-1-(2-thiomorpholin-4-ylpyridin-4-yl)methanamine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the development of novel materials and catalysts.

Wirkmechanismus

The mechanism of action of N-methyl-1-(2-thiomorpholin-4-ylpyridin-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The thiomorpholine ring can enhance binding affinity and specificity, while the pyridine ring can participate in π-π interactions with aromatic residues in the target protein .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-methyl-1-(pyridin-4-yl)methanamine

- N-methyl-1-(2-thiophen-2-ylphenyl)methanamine

- N-methyl-1-(4-methyl-1,3-thiazol-2-yl)methanamine

Uniqueness

N-methyl-1-(2-thiomorpholin-4-ylpyridin-4-yl)methanamine is unique due to the presence of both a thiomorpholine ring and a pyridine ring, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not commonly observed in similar compounds .

Biologische Aktivität

N-methyl-1-(2-thiomorpholin-4-ylpyridin-4-yl)methanamine, with the CAS number 906352-66-7, is a compound that has drawn attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C11H17N3S, with a molecular weight of 223.34 g/mol. Its physical properties include a density of 1.139 g/cm³ and a boiling point ranging from 140 to 150 °C under reduced pressure .

Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors. The presence of the thiomorpholine and pyridine moieties suggests potential interactions with G protein-coupled receptors (GPCRs) and other enzyme systems. For instance, compounds featuring pyridine rings have been shown to exhibit significant activity against malaria by inhibiting Plasmodium falciparum through various mechanisms, including interference with metabolic pathways .

Antimicrobial Activity

Studies have explored the antimicrobial potential of related compounds. For example, certain substituted pyrazines have demonstrated significant activity against Mycobacterium tuberculosis, indicating that structural similarities may confer similar properties to this compound .

Anticancer Activity

The anticancer activity of related compounds has been documented extensively. A recent study highlighted a series of compounds that displayed broad-spectrum activity against various cancer cell lines, suggesting that N-methyl derivatives may also exhibit similar properties due to their structural characteristics . The compound's ability to inhibit specific kinases could be a focal point for further investigation.

Case Study 1: Antimalarial Activity

In a study focusing on antimalarial agents, compounds structurally related to this compound were tested for their efficacy against Plasmodium species. The most promising derivatives showed up to 96% reduction in parasitemia in rodent models when administered at appropriate dosages . This suggests that N-methyl derivatives could be optimized for similar antimalarial effects.

Case Study 2: Antimycobacterial Evaluation

Another case study evaluated the antimycobacterial properties of various substituted compounds. The findings indicated that certain structural modifications led to enhanced activity against Mycobacterium tuberculosis, with minimal inhibitory concentrations (MICs) as low as 6.25 µg/mL for some derivatives . This highlights the potential for N-methyl derivatives to be effective in treating mycobacterial infections.

Table 1: Summary of Biological Activities

| Compound | Activity Type | Reference |

|---|---|---|

| N-Methyl Derivative | Antimalarial | |

| Substituted Pyrazines | Antimycobacterial | |

| Various Aminopyridine Derivatives | Anticancer |

Table 2: Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | C11H17N3S |

| Molecular Weight | 223.34 g/mol |

| Density | 1.139 g/cm³ |

| Boiling Point | 140–150 °C |

Eigenschaften

IUPAC Name |

N-methyl-1-(2-thiomorpholin-4-ylpyridin-4-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3S/c1-12-9-10-2-3-13-11(8-10)14-4-6-15-7-5-14/h2-3,8,12H,4-7,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEXCZGSQJYTNRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC(=NC=C1)N2CCSCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80640226 | |

| Record name | N-Methyl-1-[2-(thiomorpholin-4-yl)pyridin-4-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80640226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

906352-66-7 | |

| Record name | N-Methyl-1-[2-(thiomorpholin-4-yl)pyridin-4-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80640226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.